5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Solubility Drug-likeness

5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1170858-25-9) is a heterocyclic building block combining a pyrazole-4-carboxylic acid core with a 6-hydroxypyridazin-3-yl substituent. With a molecular formula of C₁₀H₁₀N₄O₃ and molecular weight of 234.21 g·mol⁻¹, it bears a free carboxylic acid handle and a pyridazinone-hydroxyl tautomer capable of hydrogen-bond donation.

Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
CAS No. 1170858-25-9
Cat. No. B1517235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
CAS1170858-25-9
Molecular FormulaC10H10N4O3
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O
InChIInChI=1S/C10H10N4O3/c1-2-7-6(10(16)17)5-11-14(7)8-3-4-9(15)13-12-8/h3-5H,2H2,1H3,(H,13,15)(H,16,17)
InChIKeySCOWKZOMZJIRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1170858-25-9): Procurement-Grade Physicochemical and Structural Baseline


5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1170858-25-9) is a heterocyclic building block combining a pyrazole-4-carboxylic acid core with a 6-hydroxypyridazin-3-yl substituent. With a molecular formula of C₁₀H₁₀N₄O₃ and molecular weight of 234.21 g·mol⁻¹, it bears a free carboxylic acid handle and a pyridazinone-hydroxyl tautomer capable of hydrogen-bond donation [1]. The compound is commercially supplied at purities of 95% to 98% and carries a measured logP of 0.837 [1], placing it in a moderately hydrophilic range relative to close analogs.

Why Generic Substitution of 5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid with In-Class Analogs Fails: Structural and Physicochemical Divergence


Within the 1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid family, seemingly minor modifications—such as replacing the 6-hydroxy group with methoxy or altering the 5-ethyl substitution to 3,5-dimethyl—produce measurable shifts in lipophilicity (ΔlogP up to ~0.43 units), hydrogen-bond donor capacity (2 vs. 1 HBD), and molecular shape . These differences directly affect aqueous solubility, passive permeability, and pharmacophoric recognition in target-binding pockets [1]. Consequently, direct interchange of this compound with its closest commercial analogs cannot be assumed to yield equivalent performance in biochemical screens, fragment-based campaigns, or synthetic derivatization workflows without explicit re-validation.

Quantitative Differential Evidence for 5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Reduced Lipophilicity vs. 6-Methoxy Analog: logP Comparison

The target compound exhibits a measured logP of 0.837 [1], which is 0.43 log units lower than the 6-methoxy analog (5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid; logP = 1.27) . This shift indicates a meaningful increase in hydrophilicity likely attributable to the hydroxyl-to-methoxy substitution on the pyridazine ring.

Lipophilicity Solubility Drug-likeness

Hydrogen-Bond Donor Capacity: Dual HBD vs. Single HBD in Methoxy Analog

The target compound possesses two hydrogen-bond donor (HBD) functionalities—the pyridazinone hydroxyl/pyridazin-6-ol tautomer and the carboxylic acid—whereas the 6-methoxy analog (CAS 1172747-64-6) carries only one HBD (the carboxylic acid) . Both compounds share six hydrogen-bond acceptors (HBA).

Hydrogen bonding Target engagement Medicinal chemistry

Commercial Purity Superiority: 98% vs. Standard 95% Grade

The target compound is available at 98% purity from a commercial supplier (Leyan, product no. 1555323) , compared with the standard 95% purity widely offered for this compound class (e.g., Bidepharm lot for the same compound at 95% ; Chembase Enamine listing at 95% [1]). The 3,5-dimethyl analog (CAS 946488-46-6) is also typically supplied at 95% .

Purity Quality control Procurement

5-Ethyl vs. 3,5-Dimethyl Substitution: Steric and Conformational Differentiation

The target compound bears a single ethyl group at the pyrazole 5-position, whereas the commercially common 3,5-dimethyl analog (CAS 946488-46-6) is symmetrically substituted with two methyl groups. This difference alters both the steric profile and the conformational freedom of the pyrazole ring relative to the pyridazine plane. While quantitative biological potency data for this specific comparison is not available in the open literature, the class-level inference from 3-(1-pyrazolyl)-pyridazine patent SAR indicates that alkyl substitution pattern on the pyrazole ring influences hypotensive potency and prostaglandin catabolism inhibition [1].

Molecular shape Structure-activity relationship Scaffold optimization

Validated Application Scenarios for 5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid Based on Quantitative Differential Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring High Solubility and Low Non-Specific Binding

The measured logP of 0.837—significantly lower than the 1.27 logP of the 6-methoxy analog—indicates superior aqueous solubility and reduced lipophilicity-driven non-specific binding [1]. Combined with 98% commercial purity availability, this compound is suited for NMR-based and SPR-based fragment screens where low lipophilicity (logP < 3) and high purity (>97%) are critical quality criteria .

Covalent and Reversible Bioconjugation via Dual Carboxylic Acid and Hydroxyl Handles

The presence of two hydrogen-bond donor moieties—a carboxylic acid and a pyridazinone hydroxyl—provides orthogonal derivatization points distinct from the single-COOH analog series. The carboxylic acid can undergo amide coupling with amine-containing linkers or biomolecules, while the hydroxyl group remains available for esterification, etherification, or direct hydrogen-bonding interactions with protein targets [2].

Kinase and Prostaglandin Pathway Inhibitor Scaffold Optimization

US Patent 4,251,658 establishes that 3-(1-pyrazolyl)-pyridazine derivatives exhibit hypotensive activity via inhibition of prostaglandin dehydrogenase and prostaglandin-Δ-isomerase [1]. The specific 5-ethyl substitution on the target compound distinguishes it from the more common 3,5-dimethyl scaffold, offering a distinct vector for SAR exploration around prostaglandin-modulating and related kinase-inhibitor chemotypes.

Physicochemical Property Benchmarking in Heterocyclic Library Design

The compound's measured logP (0.837) and dual HBD count (2) can serve as a low-lipophilicity reference point when designing or procuring pyrazole-pyridazine hybrid libraries. Its properties contrast with the methoxy analog (logP 1.27, 1 HBD), enabling deliberate tuning of library physicochemical space by simply selecting the hydroxy or methoxy variant .

Quote Request

Request a Quote for 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.